Cas no 1036029-24-9 (Fluorous Propanol CEP)

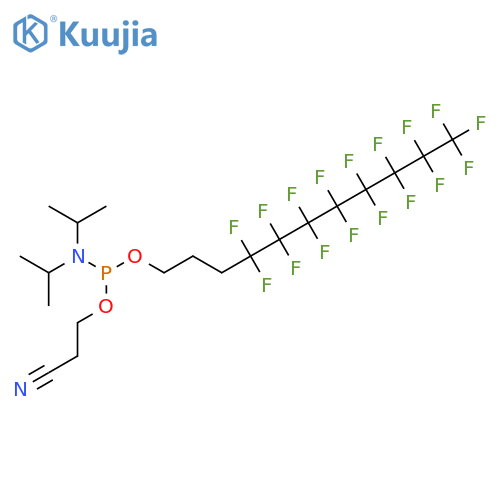

Fluorous Propanol CEP structure

商品名:Fluorous Propanol CEP

CAS番号:1036029-24-9

MF:C20H24F17N2O2P

メガワット:678.363386154175

CID:5036122

Fluorous Propanol CEP 化学的及び物理的性質

名前と識別子

-

- 2-Cyanoethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl N,N-dipropan-2-ylphosphor

- Fluorous Propanol CEP

-

- インチ: 1S/C20H24F17N2O2P/c1-11(2)39(12(3)4)42(41-10-6-8-38)40-9-5-7-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h11-12H,5-7,9-10H2,1-4H3

- InChIKey: YJOBDVVNYPAREN-UHFFFAOYSA-N

- ほほえんだ: P(N(C(C)C)C(C)C)(OCCC#N)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 21

- 重原子数: 42

- 回転可能化学結合数: 17

- 複雑さ: 923

- 疎水性パラメータ計算基準値(XlogP): 8.1

- トポロジー分子極性表面積: 45.5

Fluorous Propanol CEP 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F160055-10mg |

Fluorous Propanol CEP |

1036029-24-9 | 10mg |

$1642.00 | 2023-05-18 | ||

| TRC | F160055-1mg |

Fluorous Propanol CEP |

1036029-24-9 | 1mg |

$207.00 | 2023-05-18 |

Fluorous Propanol CEP 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1036029-24-9 (Fluorous Propanol CEP) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量